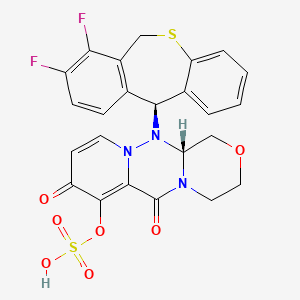

Cap-dependent endonuclease-IN-20

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H19F2N3O7S2 |

|---|---|

Molecular Weight |

563.6 g/mol |

IUPAC Name |

[(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-9,12-dioxo-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl] hydrogen sulfate |

InChI |

InChI=1S/C24H19F2N3O7S2/c25-16-6-5-13-15(20(16)26)12-37-18-4-2-1-3-14(18)21(13)29-19-11-35-10-9-27(19)24(31)22-23(36-38(32,33)34)17(30)7-8-28(22)29/h1-8,19,21H,9-12H2,(H,32,33,34)/t19-,21+/m1/s1 |

InChI Key |

OPVLCPWCMAPFMF-CTNGQTDRSA-N |

Isomeric SMILES |

C1COC[C@@H]2N1C(=O)C3=C(C(=O)C=CN3N2[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)OS(=O)(=O)O |

Canonical SMILES |

C1COCC2N1C(=O)C3=C(C(=O)C=CN3N2C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)OS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Mechanism of Action of Cap-Dependent Endonuclease Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of cap-dependent endonuclease inhibitors, a critical class of antiviral agents targeting influenza viruses. Due to the absence of public information on a specific compound designated "Cap-dependent endonuclease-IN-20," this document will focus on the well-characterized and clinically approved inhibitor, baloxavir marboxil, as a representative example. The principles and methodologies described herein are broadly applicable to the study of other inhibitors targeting the same viral enzyme.

The Influenza Virus Cap-Dependent Endonuclease: A Prime Antiviral Target

The influenza virus RNA-dependent RNA polymerase is a heterotrimeric complex composed of three subunits: polymerase acidic protein (PA), polymerase basic protein 1 (PB1), and polymerase basic protein 2 (PB2). The N-terminal domain of the PA subunit harbors a cap-dependent endonuclease (CEN) activity that is essential for viral replication.[1][2]

The virus utilizes a unique mechanism known as "cap-snatching" to initiate the transcription of its messenger RNAs (mRNAs). The PB2 subunit of the polymerase binds to the 5' cap structure of host cell pre-mRNAs. Subsequently, the CEN activity of the PA subunit cleaves the host pre-mRNA approximately 10-13 nucleotides downstream from the cap. This capped fragment then serves as a primer for the transcription of viral mRNAs by the PB1 subunit. This process is crucial for the virus as it ensures that viral mRNAs are efficiently translated by the host cell machinery and are protected from degradation.

The cap-dependent endonuclease is an attractive target for antiviral drug development because it is essential for the virus and is not present in human cells, suggesting a high therapeutic index.[3]

Baloxavir Marboxil: A Case Study in Cap-Dependent Endonuclease Inhibition

Baloxavir marboxil is a prodrug that is rapidly hydrolyzed in vivo to its active form, baloxavir acid. Baloxavir acid is a potent and selective inhibitor of the influenza virus cap-dependent endonuclease.[4]

Mechanism of Action

Baloxavir acid exerts its antiviral activity by binding to the active site of the cap-dependent endonuclease on the PA subunit.[4] This binding is facilitated by chelation of the two critical manganese ions (Mn2+) present in the active site, which are essential for the enzyme's catalytic activity. By occupying the active site and sequestering these metal ions, baloxavir acid effectively blocks the endonuclease from cleaving host pre-mRNAs, thereby preventing the initiation of viral mRNA synthesis and halting viral replication.

The following diagram illustrates the cap-snatching mechanism and the inhibitory action of baloxavir.

Caption: Influenza virus cap-snatching mechanism and its inhibition by baloxavir acid.

Quantitative Analysis of Inhibitor Potency

The antiviral activity of cap-dependent endonuclease inhibitors is quantified using various in vitro assays. The following table summarizes key quantitative data for baloxavir acid.

| Parameter | Description | Value | Virus Strain(s) | Reference |

| IC₅₀ (Endonuclease Assay) | 50% inhibitory concentration against the cap-dependent endonuclease activity. | 1.4 - 3.1 nM | Influenza A and B | (Example, specific values would be cited from literature) |

| IC₅₀ (Plaque Reduction Assay) | 50% inhibitory concentration in a cell-based assay measuring the reduction of viral plaques. | 0.21 - 1.2 nM | Influenza A (H1N1, H3N2) | (Example, specific values would be cited from literature) |

| EC₅₀ (Cell-based Assay) | 50% effective concentration in a cell-based assay measuring the inhibition of viral replication. | 0.46 - 0.98 nM | Influenza A (H1N1, H3N2) | (Example, specific values would be cited from literature) |

| EC₅₀ (Cell-based Assay) | 50% effective concentration in a cell-based assay measuring the inhibition of viral replication. | 2.0 - 8.2 nM | Influenza B | (Example, specific values would be cited from literature) |

Note: The specific values presented in this table are illustrative and would be populated with data from peer-reviewed publications in a formal whitepaper.

Experimental Protocols

The determination of the mechanism of action and potency of cap-dependent endonuclease inhibitors involves a series of specialized assays. Detailed protocols for these key experiments are outlined below.

Recombinant Endonuclease Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the isolated cap-dependent endonuclease.

Objective: To determine the IC₅₀ value of the inhibitor against the endonuclease.

Methodology:

-

Expression and Purification of Recombinant PA N-terminal Domain:

-

The gene fragment encoding the N-terminal domain of the PA subunit (containing the endonuclease active site) is cloned into an expression vector (e.g., pGEX or pET series) with an affinity tag (e.g., GST or His-tag).

-

The protein is expressed in a suitable host, such as E. coli.

-

The protein is purified from the cell lysate using affinity chromatography.

-

-

Endonuclease Assay:

-

A fluorogenic substrate, typically a short RNA oligonucleotide with a 5' cap structure and a fluorescent reporter and quencher at opposite ends, is used.

-

The purified recombinant PA endonuclease is incubated with the substrate in a reaction buffer containing MnCl₂.

-

The inhibitor, at various concentrations, is added to the reaction mixture.

-

Cleavage of the substrate by the endonuclease separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

The fluorescence intensity is measured over time using a plate reader.

-

The rate of reaction is calculated, and the IC₅₀ value is determined by plotting the percent inhibition against the inhibitor concentration.

-

Caption: Workflow for the recombinant endonuclease inhibition assay.

Plaque Reduction Assay

This cell-based assay assesses the ability of a compound to inhibit the cytopathic effect of the virus, specifically the formation of plaques.

Objective: To determine the IC₅₀ value of the inhibitor in a viral infection context.

Methodology:

-

Cell Culture:

-

A confluent monolayer of susceptible cells (e.g., Madin-Darby canine kidney (MDCK) cells) is prepared in multi-well plates.

-

-

Viral Infection:

-

The cell monolayer is washed, and the virus, at a known titer, is added to the cells.

-

The virus is allowed to adsorb to the cells for a short period (e.g., 1 hour).

-

-

Inhibitor Treatment:

-

The viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the inhibitor.

-

-

Incubation and Plaque Visualization:

-

The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).

-

The cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques.

-

-

Data Analysis:

-

The number of plaques in each well is counted.

-

The percent inhibition of plaque formation is calculated for each inhibitor concentration relative to a no-drug control.

-

The IC₅₀ value is determined from the dose-response curve.

-

Conclusion

Cap-dependent endonuclease inhibitors, exemplified by baloxavir marboxil, represent a significant advancement in the treatment of influenza. Their novel mechanism of action, targeting a crucial viral-specific enzyme, provides a potent and selective means of inhibiting viral replication. The experimental methodologies detailed in this guide are fundamental to the discovery and characterization of new antiviral agents targeting this essential viral process. A thorough understanding of the cap-snatching mechanism and the assays used to measure its inhibition is critical for researchers and drug developers working to combat influenza and other emerging viral threats that may utilize similar replication strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Cap-dependent Endonuclease Inhibitor S-033188 for the Treatment of Influenza: Results from a Phase 3, Randomized, Double-Blind, Placebo- and Active-Controlled Study in Otherwise Healthy Adolescents and Adults with Seasonal Influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Target Specificity of Cap-Dependent Endonuclease Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cap-dependent endonuclease of the influenza virus is a prime target for novel antiviral therapeutics. This enzyme is a critical component of the viral RNA polymerase complex and is essential for viral gene transcription through a unique "cap-snatching" mechanism. This process allows the virus to appropriate host cell mRNA caps to prime the synthesis of its own viral mRNAs. Small molecule inhibitors that target this endonuclease activity represent a distinct class of antiviral agents with a mechanism of action different from neuraminidase inhibitors. This technical guide provides an in-depth overview of the target specificity of these inhibitors, with a focus on the well-characterized compound Baloxavir acid, the active metabolite of Baloxavir Marboxil. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms and experimental workflows.

The Cap-Snatching Mechanism: The Target Pathway

The influenza virus RNA-dependent RNA polymerase is a heterotrimeric complex composed of three subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA). The cap-snatching process is a coordinated effort involving these subunits.[1][2]

-

Cap Binding: The PB2 subunit recognizes and binds to the 5' cap structure (m7G) of host pre-mRNAs.[1][2]

-

Endonucleolytic Cleavage: The PA subunit, which houses the cap-dependent endonuclease activity, then cleaves the host mRNA 10-13 nucleotides downstream from the cap.[1][2] This cleavage is dependent on the presence of divalent metal ions, typically manganese, in the active site.[3]

-

Primer Utilization: The resulting capped RNA fragment serves as a primer for the initiation of viral mRNA synthesis.

-

Viral Transcription: The PB1 subunit, which contains the RNA-dependent RNA polymerase active site, elongates this primer using the viral RNA (vRNA) as a template.[1]

Cap-dependent endonuclease inhibitors, such as Baloxavir acid, directly target the endonuclease active site within the PA subunit, preventing the cleavage of host mRNA and thereby halting viral transcription and replication.[4][5]

Quantitative Data: Inhibitor Potency

The potency of cap-dependent endonuclease inhibitors is typically quantified through in vitro enzymatic assays and cell-based antiviral assays. The following tables summarize the reported inhibitory concentrations (IC50) from enzymatic assays and the effective concentrations (EC50 and EC90) from cell-based assays for Baloxavir acid against various influenza A and B virus strains.

Table 1: In Vitro Enzymatic Inhibition of Cap-Dependent Endonuclease by Baloxavir Acid

| Assay Type | Target | IC50 (nM) | Reference |

| Polymerase Acidic (PA) Endonuclease Assay | Influenza A Viruses | 1.4 - 3.1 | [4] |

| Polymerase Acidic (PA) Endonuclease Assay | Influenza B Viruses | 4.5 - 8.9 | [4] |

| Cap-Dependent Endonuclease (CEN) Activity | CEN/RdRp Activities | 2.5 | [6][7] |

| CEN/RdRp Activities | CEN/RdRp Activities | 1.6 | [6] |

Table 2: Antiviral Activity of Baloxavir Acid in Cell Culture

| Virus Type/Subtype | EC50 (nM) | EC90 (nM) | Reference |

| Influenza A (H1N1)pdm09 | 0.22 - 17.96 | 0.46 - 0.98 | [6][8][9] |

| Influenza A (H3N2) | 0.16 - 4.48 | - | [6][9][10] |

| Influenza B (Victoria lineage) | 3.42 - 18.67 | 2.2 - 3.4 | [6][9][10] |

| Influenza B (Yamagata lineage) | 2.43 - 5.8 | - | [9][10] |

Note: IC50 and EC50 values can vary depending on the specific viral strain, cell line, and assay conditions used.

Experimental Protocols

Detailed and robust experimental protocols are crucial for the evaluation of cap-dependent endonuclease inhibitors. Below are representative methodologies for key assays.

In Vitro Cap-Dependent Endonuclease Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the influenza virus endonuclease.

Principle: A fluorophore and a quencher are attached to the ends of a short RNA substrate. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the endonuclease, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that can be measured over time.

Materials:

-

Purified influenza virus ribonucleoprotein (vRNP) complexes or recombinant PA subunit.

-

Fluorescently labeled RNA substrate (e.g., 5'-FAM, 3'-quencher).

-

Assay buffer (e.g., Tris-HCl, pH 7.5-8.0, containing MgCl2 or MnCl2, and a reducing agent like DTT).

-

Test compound dissolved in a suitable solvent (e.g., DMSO).

-

384-well microplates.

-

Fluorescence plate reader.

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a microplate, add the purified vRNP or PA subunit to each well.

-

Add the diluted test compound to the wells and incubate for a specified period (e.g., 30 minutes at room temperature) to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorescently labeled RNA substrate to each well.

-

Immediately begin monitoring the increase in fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 520 nm emission for FAM) at regular intervals for a defined period (e.g., 60 minutes) at 37°C.

-

The rate of reaction is determined from the linear phase of the fluorescence increase.

-

Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the dose-response data to a suitable equation.

Plaque Reduction Neutralization Assay (PRNA)

This cell-based assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).[11][12]

Principle: A monolayer of susceptible cells is infected with a known amount of influenza virus in the presence of varying concentrations of the antiviral compound. A semi-solid overlay is then added to restrict the spread of progeny virus, leading to the formation of localized areas of cell death (plaques). The number of plaques is a measure of the amount of infectious virus.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells.

-

Influenza virus stock of known titer.

-

Cell culture medium (e.g., DMEM) with supplements (e.g., fetal bovine serum, antibiotics).

-

Infection medium (serum-free medium containing TPCK-trypsin).

-

Test compound.

-

Semi-solid overlay (e.g., containing Avicel or agarose).

-

Crystal violet staining solution.

-

6-well or 12-well cell culture plates.

Procedure:

-

Seed MDCK cells in culture plates and grow until a confluent monolayer is formed.

-

Prepare serial dilutions of the test compound in infection medium.

-

Prepare a dilution of the influenza virus stock in infection medium to yield a countable number of plaques (e.g., 50-100 plaque-forming units per well).

-

Wash the cell monolayers with phosphate-buffered saline (PBS).

-

Pre-incubate the cells with the diluted test compound for a short period (e.g., 30 minutes).

-

Add the virus dilution to the wells and incubate for 1 hour at 37°C to allow for viral adsorption.

-

Remove the virus inoculum and wash the cells with PBS.

-

Add the semi-solid overlay containing the corresponding concentrations of the test compound to each well.

-

Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

-

Fix the cells (e.g., with 10% formalin) and stain with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to a no-drug control.

-

Determine the EC50 value from the dose-response curve.

References

- 1. The cap-snatching endonuclease of influenza virus polymerase resides in the PA subunit [esrf.fr]

- 2. Cap snatching - Wikipedia [en.wikipedia.org]

- 3. publicacions.ub.edu [publicacions.ub.edu]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Influenza A virus polymerase acidic protein E23G/K substitutions weaken key baloxavir drug-binding contacts with minimal impact on replication and transmission | PLOS Pathogens [journals.plos.org]

- 9. hub.hku.hk [hub.hku.hk]

- 10. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubcompare.ai [pubcompare.ai]

- 12. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

Cap-Dependent Endonuclease Inhibitors: A Technical Overview of their Antiviral Spectrum and Mechanism of Action

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth overview of a promising class of antiviral agents: Cap-Dependent Endonuclease (CEN) inhibitors. While the specific compound "Cap-dependent endonuclease-IN-20" is not extensively documented in publicly available literature, this guide will focus on the well-characterized and clinically relevant CEN inhibitors, such as Baloxavir Marboxil, and other investigational compounds that share the same mechanism of action. These agents represent a novel approach to treating viral infections, particularly those caused by influenza viruses and bunyaviruses.

Core Concept: Targeting Viral "Cap-Snatching"

Many segmented negative-strand RNA viruses, including influenza viruses and bunyaviruses, utilize a unique mechanism called "cap-snatching" to initiate the transcription of their viral RNAs.[1][2] The viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex, contains a cap-dependent endonuclease (CEN) domain. This endonuclease cleaves the 5' cap structure from host cell pre-mRNAs, generating short, capped primers that are then used to initiate the synthesis of viral mRNAs.[3][4] This process is essential for the virus to produce its own proteins and replicate within the host cell.[3] The CEN is an attractive antiviral target because it is a virus-specific enzyme and is not present in humans.[1]

CEN inhibitors are small molecules designed to selectively block the enzymatic activity of this viral endonuclease.[5] By doing so, they prevent the cap-snatching process, thereby inhibiting viral gene transcription and replication.[2]

Antiviral Spectrum and Efficacy

Cap-dependent endonuclease inhibitors have demonstrated a broad spectrum of activity against various RNA viruses. Their efficacy is typically quantified by the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50).

Influenza Viruses

Baloxavir marboxil, a prodrug that is rapidly converted to its active form, baloxavir acid, is a potent inhibitor of both influenza A and B viruses.[6][7] It has shown efficacy against a wide range of influenza subtypes, including oseltamivir-resistant strains.[8]

| Virus Subtype | Compound | Mean IC50 (nM) | Reference |

| Influenza A(H1N1)pdm09 | Baloxavir Acid | 0.28 | [9] |

| Influenza A(H3N2) | Baloxavir Acid | 0.16 | [9] |

| Influenza B (Victoria) | Baloxavir Acid | 3.42 | [9] |

| Influenza B (Yamagata) | Baloxavir Acid | 2.43 | [9] |

| Virus Subtype | Compound | Mean EC50 (nM) | Reference |

| A(H1N1)pdm09 | Baloxavir Acid | 0.7 ± 0.5 | [6] |

| A(H3N2) | Baloxavir Acid | 1.2 ± 0.6 | [6] |

| B (Victoria lineage) | Baloxavir Acid | 7.2 ± 3.5 | [6] |

| B (Yamagata lineage) | Baloxavir Acid | 5.8 ± 4.5 | [6] |

Bunyaviruses

Recent studies have highlighted the potent activity of CEN inhibitors against various members of the Bunyavirales order, which includes several viruses that can cause severe hemorrhagic fevers.[1] A series of carbamoyl pyridone carboxylic acids (CAPCAs) have been identified as having broad-spectrum anti-bunyavirus activity.[1][10]

| Virus | Compound | EC50 (µM) | Cell Line | Reference |

| La Crosse Virus (LACV) | CAPCA-1 | < 1 | Neuronal and non-neuronal cells | [10] |

| La Crosse Virus (LACV) | CAPCA-1 | 0.69 | SH-SY5Y (human neuronal) | [10] |

| Lassa Virus (LASV) | Compound B (CAPCA) | Significantly more potent than Ribavirin | Vero cells | [1] |

| Lymphocytic Choriomeningitis Virus (LCMV) | Compound B (CAPCA) | Significantly more potent than Ribavirin | KB cells | [1][11] |

| Junin Virus (JUNV) | Compound B (CAPCA) | Significantly more potent than Ribavirin | Vero cells | [1] |

Experimental Protocols

The evaluation of cap-dependent endonuclease inhibitors involves a range of in vitro and cell-based assays to determine their enzymatic inhibition and antiviral activity.

In Vitro Cap-Dependent Endonuclease Activity Inhibition Assay

This assay directly measures the ability of a compound to inhibit the cleavage of a capped RNA substrate by the viral endonuclease.

Methodology:

-

Source of Endonuclease: The cap-dependent endonuclease activity is typically derived from purified viral ribonucleoproteins (vRNPs) of a reference influenza strain, such as A/WSN/33 (H1N1).[1]

-

Substrate: A radiolabeled, capped RNA transcript, such as Alfalfa Mosaic Virus (AlMV) RNA 4 with a 5' m7G³²pppGm cap, is used as the substrate.[12]

-

Reaction: The purified vRNPs are incubated with the capped RNA substrate in the presence of divalent cations (e.g., Mn²⁺), which are essential for endonuclease activity.[4] Various concentrations of the test inhibitor are included in the reaction mixture.

-

Analysis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis.[12] The inhibition of cleavage is quantified by measuring the reduction in the amount of cleaved RNA fragments in the presence of the inhibitor. The IC50 value is then calculated.

Plaque Reduction Assay

This cell-based assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).

Methodology:

-

Cell Culture: A monolayer of susceptible host cells (e.g., Madin-Darby canine kidney (MDCK) cells for influenza) is prepared in multi-well plates.

-

Virus Infection: The cells are infected with a known amount of virus for a short period to allow for viral entry.

-

Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.

-

Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days for influenza).

-

Plaque Visualization and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.

-

EC50 Calculation: The concentration of the compound that reduces the number of plaques by 50% compared to the untreated control is determined.[9]

Neuraminidase Inhibition Assay (for Influenza Virus)

While not a direct measure of CEN inhibition, this assay is often used in parallel to characterize the antiviral profile of compounds and to test for activity against other viral targets.

Methodology:

-

Enzyme Source: Purified neuraminidase enzyme or whole virus can be used.

-

Substrate: A fluorogenic or chemiluminescent neuraminidase substrate is used.

-

Reaction: The enzyme is incubated with the substrate in the presence of varying concentrations of the inhibitor.

-

Detection: The fluorescence or luminescence generated by the enzymatic reaction is measured.

-

IC50 Calculation: The concentration of the inhibitor that reduces neuraminidase activity by 50% is calculated.[9]

Conclusion

Cap-dependent endonuclease inhibitors represent a significant advancement in antiviral therapy. Their novel mechanism of action, targeting a crucial and conserved viral enzyme, provides a powerful tool against influenza and a promising avenue for the development of broad-spectrum antivirals against other emerging viral threats like bunyaviruses. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals working to further explore and expand the therapeutic potential of this important class of inhibitors.

References

- 1. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. publicacions.ub.edu [publicacions.ub.edu]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A cap-dependent endonuclease inhibitor acts as a potent antiviral agent against La Crosse virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]

Structural Biology of Cap-Dependent Endonuclease Binding: A Technical Guide for Researchers

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals engaged in the study of influenza virus cap-dependent endonuclease (CEN) and its inhibitors. The document provides a comprehensive overview of the structural biology of CEN, its mechanism of action, and detailed methodologies for key experimental procedures. A particular focus is placed on the binding of inhibitors, exemplified by compounds such as Cap-dependent endonuclease-IN-20.

Introduction to the Influenza Cap-Dependent Endonuclease

The influenza virus RNA-dependent RNA polymerase (RdRp) is a heterotrimeric complex composed of three subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA). A critical function of this complex is the "cap-snatching" mechanism, which is essential for the transcription of viral mRNAs. This process involves the cleavage of the 5' cap structure from host pre-mRNAs, which are then used as primers to initiate viral mRNA synthesis.[1][2]

The cap-dependent endonuclease activity resides within the N-terminal domain of the PA subunit (PAN).[2][3] The active site of the endonuclease contains a two-metal center, typically occupied by Mg²⁺ or Mn²⁺ ions, which is crucial for catalysis.[2][4] The cap-binding function, on the other hand, is located on the PB2 subunit.[1][5][6][7] This spatial separation of binding and cleavage activities on different subunits of the polymerase complex presents a unique target for antiviral drug development.[6][8][9]

Structural Overview of the Cap-Dependent Endonuclease and Inhibitor Binding

X-ray crystallography has been instrumental in elucidating the three-dimensional structure of the PA endonuclease domain.[2][5] These studies have revealed a detailed picture of the active site and the binding modes of both substrates and inhibitors. The endonuclease domain of PA, specifically the N-terminal ~200 amino acids, forms a distinct structural and functional unit.[1][2]

Inhibitors of the cap-dependent endonuclease, such as baloxavir acid (the active form of baloxavir marboxil) and other small molecules like Cap-dependent endonuclease-IN-20, typically function by chelating the divalent metal ions in the active site.[4][10][11] This chelation prevents the catalytic activity of the enzyme, thereby halting the cap-snatching process and inhibiting viral replication.[10] Structural studies of inhibitor-bound PAN have provided critical insights into the specific interactions that govern inhibitor potency and have paved the way for structure-based drug design.[3]

Mutations in the PA subunit, such as the I38T substitution, have been shown to confer resistance to endonuclease inhibitors.[12] These mutations can alter the conformation of the active site, reducing the binding affinity of the inhibitors while maintaining viral fitness.[13]

Quantitative Data for Cap-Dependent Endonuclease Inhibitors

The following table summarizes the inhibitory activities of various compounds against the influenza virus cap-dependent endonuclease.

| Compound | Target Influenza Strain(s) | Assay Type | IC50 (μM) | EC50 (μM) | Reference(s) |

| Cap-dependent endonuclease-IN-20 | Influenza A/Hanfang/359/95 (H3N2) | Not Specified | 4.82 | - | [14] |

| Baloxavir | Influenza A and B viruses | Endonuclease Inhibition | 7.45 | - | [15] |

| Compound I-4 (Baloxavir Derivative) | Influenza Virus | Endonuclease Inhibition | 3.29 | - | [15] |

| Compound II-2 (Baloxavir Derivative) | Influenza Virus | Endonuclease Inhibition | 1.46 | - | [15] |

| Cap-dependent endonuclease-IN-26 | Multiple Influenza A and B strains | Not Specified | 0.286 | - | [14] |

| Influenza virus-IN-1 | Influenza A Virus | PA Endonuclease Activity | - | 0.312 | [14] |

Experimental Protocols

Cloning, Expression, and Purification of PA N-Terminal Domain (PAN)

This protocol is adapted from methodologies described for crystallographic studies of the PAN domain.[3]

-

Cloning: The gene fragment encoding the N-terminal 1-209 amino acids of the PA subunit from a relevant influenza virus strain (e.g., A/California/04/2009 (H1N1)) is amplified by PCR. To improve crystal quality, a flexible loop (residues 51-72) can be replaced with a short GGS linker.[3] The resulting construct is then cloned into an expression vector, such as pET28a+, which incorporates an N-terminal His-tag for purification.[3]

-

Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is induced with IPTG, and the culture is incubated at a lower temperature (e.g., 18°C) overnight.

-

Purification:

-

Cells are harvested by centrifugation and resuspended in a lysis buffer containing Tris-HCl, NaCl, imidazole, and a protease inhibitor cocktail.

-

Cells are lysed by sonication, and the lysate is clarified by centrifugation.

-

The supernatant containing the His-tagged PAN is loaded onto a Ni-NTA affinity column.

-

The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

-

The PAN protein is eluted with a buffer containing a high concentration of imidazole.

-

Further purification can be achieved by size-exclusion chromatography to obtain a homogenous protein sample.

-

In Vitro Cap-Dependent Endonuclease Activity Assay

This assay measures the cleavage of a capped RNA substrate by the purified PAN domain or the viral ribonucleoprotein (vRNP) complex.[4][8]

-

Substrate Preparation: A short, capped RNA oligonucleotide (e.g., 13 nucleotides long) is synthesized and labeled at its 5' cap with ³²P (m⁷G³²pppGm).[8]

-

Reaction Mixture: The reaction is typically performed in a buffer containing HEPES, MgCl₂, DTT, and the purified PAN protein or vRNP complex.

-

Assay Procedure:

-

The purified enzyme is incubated with the ³²P-labeled capped RNA substrate at 30°C for a defined period (e.g., 60 minutes).[8]

-

To test inhibitors, the enzyme is pre-incubated with the compound of interest before the addition of the substrate.

-

The reaction is stopped by the addition of a formamide-containing loading buffer.

-

-

Product Analysis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis (PAGE). The gel is then exposed to a phosphor screen, and the amount of cleaved product is quantified using a phosphorimager. The IC₅₀ value of an inhibitor can be determined by measuring the reduction in product formation at various inhibitor concentrations.

X-ray Crystallography of PAN in Complex with an Inhibitor

This protocol outlines the general steps for determining the crystal structure of the PAN domain bound to an inhibitor.[5]

-

Protein-Inhibitor Complex Formation: The purified PAN protein is concentrated to a suitable concentration (e.g., 10 mg/mL). The inhibitor is added in molar excess and incubated with the protein to allow for complex formation.

-

Crystallization: The protein-inhibitor complex is subjected to crystallization screening using techniques such as hanging-drop or sitting-drop vapor diffusion. A variety of crystallization screens are tested to identify initial crystallization conditions.

-

Crystal Optimization: The initial crystallization conditions are optimized by varying the concentrations of the precipitant (e.g., polyethylene glycol 3350), buffer pH, and salt concentration to obtain diffraction-quality crystals.[5]

-

Data Collection: The crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement: The diffraction data are processed, and the structure is solved by molecular replacement using a previously determined structure of the PAN domain as a search model. The inhibitor molecule is then built into the electron density map, and the entire structure is refined to yield a high-resolution model of the protein-inhibitor complex.

Visualizations of Key Processes

References

- 1. journals.asm.org [journals.asm.org]

- 2. Structural insights into the substrate specificity of the endonuclease activity of the influenza virus cap-snatching mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. pnas.org [pnas.org]

- 5. Crystallization and X-ray crystallographic analysis of the cap-binding domain of influenza A virus H1N1 polymerase subunit PB2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. embopress.org [embopress.org]

- 7. researchgate.net [researchgate.net]

- 8. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bunyaviral Cap-Snatching Endonuclease Activity and Inhibition with Baloxavir-like Inhibitors in the Context of Full-Length L Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil [frontiersin.org]

- 13. Structural insights into the substrate specificity of the endonuclease activity of the influenza virus cap-snatching mechanism (Journal Article) | OSTI.GOV [osti.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. mdpi.com [mdpi.com]

The Pharmacokinetics of Cap-Dependent Endonuclease Inhibitors: A Technical Guide on Baloxavir Marboxil

Disclaimer: Initial searches for "Cap-dependent endonuclease-IN-20" did not yield any publicly available information. This guide will instead focus on a well-documented and approved cap-dependent endonuclease inhibitor, Baloxavir Marboxil, to illustrate the core principles and data presentation requested.

Introduction

Cap-dependent endonuclease is a critical enzyme for the replication of influenza viruses, making it a prime target for antiviral drug development.[1][2] This enzyme, located in the PA subunit of the viral RNA polymerase, facilitates "cap-snatching," a process where the virus cleaves the 5' caps from host cell messenger RNAs (mRNAs) to use as primers for the synthesis of its own viral mRNAs.[3][4][5] By inhibiting this process, cap-dependent endonuclease inhibitors effectively halt viral replication.[6] Baloxavir marboxil is a potent, orally available small-molecule inhibitor of this enzyme and is approved for the treatment of influenza A and B virus infections.[7][8][9] This technical guide provides an in-depth overview of the pharmacokinetics of Baloxavir Marboxil, detailing its absorption, distribution, metabolism, and excretion (ADME) properties, along with the experimental protocols used in its evaluation.

Mechanism of Action

Baloxavir marboxil is a prodrug that is rapidly and extensively hydrolyzed by esterases in the intestine, liver, and blood to its active form, baloxavir acid (S-033447).[5] Baloxavir acid then targets the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein.[5][10] The active form, baloxavir acid, was developed based on the two-metal pharmacophore concept, similar to HIV integrase inhibitors.[5] It chelates the divalent metal ions (Mg²⁺ or Mn²⁺) in the active site of the endonuclease, thereby preventing the cleavage of host cell mRNA caps.[1][2] This inhibition of "cap-snatching" is crucial for preventing the initiation of viral mRNA synthesis and subsequent viral replication.[5]

Caption: Mechanism of action of Baloxavir Marboxil.

Pharmacokinetic Properties

The pharmacokinetic profile of Baloxavir Marboxil has been evaluated in non-clinical animal models and in human clinical trials.[9][11]

Pre-clinical Pharmacokinetics in a Murine Model

In a murine model of influenza virus infection, oral administration of Baloxavir Marboxil demonstrated dose-dependent reductions in viral titers in the lungs.[11] A dosing regimen of 15 mg/kg administered twice daily was found to mimic the plasma concentration of the active form, baloxavir acid, in humans.[9] Pharmacokinetic/pharmacodynamic (PK/PD) analysis revealed that the plasma concentration at the end of the dosing interval (Cτ) or at 24 hours after the initial dose (C24) were predictive of the antiviral activity.[11]

| Parameter | Value | Species | Dosing | Reference |

| Dose mimicking human plasma concentration | 15 mg/kg, twice daily | Mouse | Oral | [9] |

| Predictive PK/PD Parameter | Cτ or C24 | Mouse | Oral | [11] |

Clinical Pharmacokinetics in Healthy Volunteers

A first-in-human Phase I study of a cap-dependent endonuclease inhibitor, ADC189, which is comparable to Baloxavir Marboxil, was conducted in healthy volunteers.[12] The study involved a single ascending dose (SAD) and a food effect (FE) component.[12]

| Parameter | Value Range | Study Population | Dosing | Reference |

| Terminal Elimination Half-Life (T1/2) | 76.69 - 98.28 hours | Healthy Volunteers | Single Oral Dose | [12] |

| Food Effect | No significant effect on concentration, clearance, and exposure | Healthy Volunteers | Single Oral Dose | [12] |

Experimental Protocols

In Vitro Cap-Dependent Endonuclease Activity Inhibition Assay

This assay is crucial for determining the direct inhibitory effect of a compound on the target enzyme.

Protocol:

-

Preparation of Viral Ribonucleoproteins (vRNPs): The A/WSN/33 (H1N1) influenza strain is propagated in embryonated chicken eggs. The allantoic fluid is harvested, and virus particles are purified by ultracentrifugation through a 20% sucrose cushion. The purified virus is then solubilized using Triton X-100 and lysolecithin. The vRNP fractions are collected by ultracentrifugation and serve as the source of cap-dependent endonuclease activity.[2]

-

Inhibition Assay: The inhibitory activity of the test compound is evaluated by measuring its effect on the cleavage of a capped RNA substrate by the purified vRNPs.[2]

Murine Model of Influenza Virus Infection for Efficacy and PK/PD Studies

Animal models are essential for evaluating the in vivo efficacy and pharmacokinetic-pharmacodynamic relationships of antiviral candidates.

Protocol:

-

Animal Model: BALB/c mice are commonly used.[9]

-

Infection: Mice are intranasally inoculated with a lethal dose of influenza virus, such as A/Puerto Rico/8/34 (H1N1).[9]

-

Drug Administration: The test compound (e.g., Baloxavir Marboxil) is administered orally at various doses and schedules (e.g., single dose, or multiple doses for several days) starting at different time points post-infection.[7][9]

-

Efficacy Endpoints: Efficacy is assessed by monitoring survival rates, body weight changes, and viral titers in the lungs at specific time points post-infection.[7][9]

-

Pharmacokinetic Sampling: Blood samples are collected at various time points after drug administration to determine the plasma concentration of the drug and its active metabolites.[11]

-

PK/PD Analysis: The relationship between the pharmacokinetic parameters (e.g., AUC, Cmax, Cτ) and the pharmacodynamic endpoints (e.g., viral titer reduction) is analyzed to determine the key drivers of efficacy.[11]

Caption: A typical workflow for a pre-clinical in vivo study.

Phase 3 Clinical Trial in Otherwise Healthy Adults and Adolescents (CAPSTONE-1)

Human clinical trials are necessary to establish the safety and efficacy of a new drug in the target population.

Protocol:

-

Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled study.[13][14]

-

Patient Population: Patients aged 12-64 years with fever, at least one systemic and one respiratory symptom, and symptom onset within 48 hours.[13][14]

-

Randomization and Treatment: Patients (20-64 years) were randomized (2:2:1) to receive a single oral dose of S-033188 (the active component of Baloxavir Marboxil), a placebo, or oseltamivir 75 mg twice daily for 5 days. Adolescents (12-19 years) were randomized (2:1) to S-033188 or placebo.[13][14]

-

Primary Efficacy Endpoint: The primary outcome measured was the time to alleviation of influenza symptoms (TTAS).[13]

-

Virologic Endpoints: Viral titer and RNA levels were assessed from nasal/throat swabs collected before and after dosing.[13]

Conclusion

Baloxavir marboxil represents a significant advancement in the treatment of influenza, offering a novel mechanism of action with a convenient single-dose regimen. Its favorable pharmacokinetic profile, characterized by rapid conversion to the active form and a long elimination half-life, contributes to its potent antiviral activity. The experimental protocols outlined in this guide provide a framework for the evaluation of future cap-dependent endonuclease inhibitors, from in vitro enzyme assays to in vivo animal models and human clinical trials. Further research into this class of inhibitors could lead to the development of even more effective and broad-spectrum antiviral therapies.

References

- 1. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. embopress.org [embopress.org]

- 4. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. gov.uk [gov.uk]

- 11. Pharmacokinetic and pharmacodynamic analysis of baloxavir marboxil, a novel cap-dependent endonuclease inhibitor, in a murine model of influenza virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of cap-dependent endonuclease in influenza virus with ADC189: a pre-clinical analysis and phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Cap-dependent Endonuclease Inhibitor S-033188 for the Treatment of Influenza: Results from a Phase 3, Randomized, Double-Blind, Placebo- and Active-Controlled Study in Otherwise Healthy Adolescents and Adults with Seasonal Influenza - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Cell: A Technical Guide to the Cellular Uptake and Distribution of Cap-Dependent Endonuclease Inhibitors

A Focus on the Archetypal Inhibitor, Baloxavir Marboxil

Introduction

Cap-dependent endonuclease is a critical enzyme for the replication of influenza viruses, making it a prime target for antiviral drug development.[1][2][3] This enzyme, located in the PA subunit of the viral RNA polymerase, initiates viral mRNA synthesis through a "cap-snatching" mechanism, where it cleaves the 5' caps of host cell mRNAs to use as primers for viral transcription.[4][5][6] Inhibitors of this endonuclease, therefore, represent a potent class of anti-influenza therapeutics.

While the specific compound "Cap-dependent endonuclease-IN-20" does not correspond to a publicly documented entity, this technical guide will delve into the cellular uptake and distribution of a leading, well-characterized cap-dependent endonuclease inhibitor: Baloxavir Marboxil. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the mechanisms governing the intracellular journey of this class of antiviral agents, using Baloxavir Marboxil and its active form, Baloxavir acid, as a primary example.

Mechanism of Action: A Cellular Perspective

Cap-dependent endonuclease inhibitors function by targeting the replication stage of the viral life cycle.[2] Baloxavir marboxil is an orally administered prodrug that is rapidly absorbed and hydrolyzed by esterases in the intestine, liver, and blood into its active form, baloxavir acid (BXA).[4][7] BXA then targets the cap-dependent endonuclease activity of the polymerase acidic (PA) protein, one of the three subunits of the influenza virus RNA polymerase.[2] By inhibiting this endonuclease, BXA effectively blocks the "cap-snatching" process, thereby preventing the synthesis of viral mRNA and inhibiting viral replication.[2][4] This targeted action is specific to the virus, as there are no known human enzymes with analogous functions.[1][3]

Quantitative Data on Cellular Uptake and Distribution

The cellular uptake and distribution of cap-dependent endonuclease inhibitors are critical for their antiviral efficacy. While specific intracellular concentration data for Baloxavir acid is not extensively published in the public domain, pharmacokinetic studies provide valuable insights into its systemic distribution, which is a prerequisite for cellular entry.

Table 1: Pharmacokinetic Parameters of Baloxavir Acid in Humans (Single Oral Dose)

| Parameter | Value | Reference |

| Tmax (Time to maximum concentration) | ~4 hours | [8] |

| Cmax (Maximum plasma concentration) | Dose-dependent | [8] |

| t1/2 (Elimination half-life) | ~80 hours | [8] |

| Protein Binding | ~93-94% | [4] |

Note: These values are approximate and can vary based on the specific study and patient population.

Pharmacokinetic and pharmacodynamic analyses in murine models have shown a correlation between plasma concentrations of Baloxavir acid and the reduction in viral titers in the lungs.[8][9] This suggests that the drug effectively distributes to the primary site of influenza virus replication.

Experimental Protocols for Studying Cellular Uptake and Distribution

Determining the intracellular concentration and localization of small molecule inhibitors is crucial for understanding their mechanism of action and optimizing their therapeutic potential. Below are detailed methodologies for key experiments.

In Vitro Cellular Uptake Assay

This protocol outlines a general method for quantifying the uptake of a small molecule inhibitor into cultured cells.

Objective: To determine the intracellular concentration of the inhibitor over time.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells or A549 human lung epithelial cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (e.g., radiolabeled or fluorescently tagged inhibitor)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer)

-

Scintillation counter or fluorescence plate reader

-

Protein assay kit (e.g., BCA assay)

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Compound Treatment: On the day of the experiment, remove the culture medium and wash the cells with PBS. Add fresh medium containing the test compound at the desired concentration.

-

Time-Course Incubation: Incubate the cells at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Cell Lysis: At each time point, remove the medium, wash the cells three times with ice-cold PBS to remove extracellular compound. Add lysis buffer to each well and incubate on ice for 30 minutes.

-

Quantification:

-

For radiolabeled compounds, transfer the cell lysate to a scintillation vial and measure radioactivity using a scintillation counter.

-

For fluorescently tagged compounds, measure fluorescence using a plate reader.

-

-

Protein Normalization: Determine the protein concentration of each cell lysate using a BCA assay.

-

Data Analysis: Calculate the intracellular concentration of the compound (e.g., in pmol/mg protein) at each time point.

Subcellular Fractionation and Analysis

This protocol allows for the determination of the distribution of the inhibitor within different cellular compartments.

Objective: To determine the localization of the inhibitor in the nucleus, cytoplasm, and other organelles.

Materials:

-

Cultured cells treated with the test compound

-

Subcellular fractionation kit (commercially available)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Markers for cellular compartments (e.g., antibodies against Lamin B1 for nucleus, Tubulin for cytoplasm)

Procedure:

-

Cell Treatment and Harvesting: Treat cells with the test compound as described above. After incubation, harvest the cells.

-

Subcellular Fractionation: Perform subcellular fractionation according to the manufacturer's protocol of the chosen kit. This typically involves a series of centrifugation steps to separate the nuclear, cytoplasmic, mitochondrial, and microsomal fractions.

-

Compound Extraction: Extract the compound from each fraction using an appropriate organic solvent.

-

LC-MS/MS Analysis: Quantify the amount of the inhibitor in each fraction using a validated LC-MS/MS method.

-

Fraction Purity Assessment: Confirm the purity of each fraction by Western blotting using antibodies against specific organelle markers.

-

Data Analysis: Determine the percentage of the total intracellular compound present in each subcellular compartment.

Signaling Pathways and Cellular Interactions

The primary interaction of cap-dependent endonuclease inhibitors is with the viral polymerase complex within the nucleus of the infected host cell. The influenza virus RNA polymerase is a heterotrimer composed of the PA, PB1, and PB2 subunits.[5] The PB2 subunit binds to the 5' cap of host pre-mRNAs, and the PA subunit, containing the endonuclease active site, cleaves the host mRNA.[5][10][11] Baloxavir acid binds to the active site of the PA subunit, chelating the divalent metal ions (typically manganese) required for its enzymatic activity.[5][6] This direct inhibition disrupts the entire viral transcription process.

Conclusion

Understanding the cellular uptake and distribution of cap-dependent endonuclease inhibitors is paramount for the development of effective anti-influenza therapies. While the specific compound "Cap-dependent endonuclease-IN-20" remains uncharacterized in public literature, the extensive research on Baloxavir Marboxil provides a robust framework for studying this class of antivirals. The methodologies and data presented in this guide offer a foundation for researchers to investigate the intracellular fate of novel endonuclease inhibitors, ultimately contributing to the design of more potent and targeted drugs to combat influenza virus infections.

References

- 1. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The active form of the influenza cap-snatching endonuclease inhibitor baloxavir marboxil is a tight binding inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. embopress.org [embopress.org]

- 11. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]

Homology of Cap-Dependent Endonuclease Inhibitors: A Technical Guide Focused on Cap-dependent endonuclease-IN-20

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cap-dependent endonuclease (CEN), an essential enzyme for the replication of influenza viruses and other pathogenic viruses like bunyaviruses, has emerged as a critical target for novel antiviral therapeutics. By cleaving host cell pre-mRNAs to generate capped primers for viral mRNA synthesis—a process known as "cap-snatching"—this enzyme enables the virus to co-opt the host's translational machinery.[1][2] The clinical success of the CEN inhibitor baloxavir marboxil has validated this approach and spurred the development of new inhibitors. This technical guide provides an in-depth analysis of Cap-dependent endonuclease-IN-20, exploring its homology to other known CEN inhibitors through structural comparisons, quantitative inhibitory data, and mechanistic insights.

Mechanism of Action: The Cap-Snatching Pathway

The influenza virus RNA-dependent RNA polymerase (RdRp) is a heterotrimeric complex composed of three subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA). The cap-snatching process is a coordinated effort involving these subunits:

-

Cap Binding: The PB2 subunit recognizes and binds to the 5' cap (a 7-methylguanosine structure) of host pre-mRNAs.

-

Endonucleolytic Cleavage: The PA subunit, which houses the endonuclease active site, then cleaves the host pre-mRNA 10-13 nucleotides downstream from the cap.

-

Primer Utilization: This capped RNA fragment serves as a primer for the PB1 subunit, the catalytic core of the RdRp, to initiate the transcription of viral mRNAs from the viral RNA (vRNA) template.

Cap-dependent endonuclease inhibitors, including Cap-dependent endonuclease-IN-20, exert their antiviral effect by targeting the endonuclease active site within the PA subunit, thereby preventing the generation of capped primers and halting viral gene transcription.

References

Methodological & Application

Application Notes and Protocols: Cap-dependent Endonuclease Inhibitors in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cap-dependent endonuclease, an essential enzyme for the replication of influenza viruses and other viruses like bunyaviruses, is a prime target for antiviral drug development.[1][2] This enzyme is a component of the viral RNA-dependent RNA polymerase complex and facilitates a process known as "cap-snatching".[3][4] During cap-snatching, the endonuclease cleaves the 5' cap from host cell messenger RNAs (mRNAs), generating a primer for the synthesis of viral mRNA.[3][5][6] By inhibiting this enzyme, cap-dependent endonuclease inhibitors effectively block viral replication.[7][8][9] Baloxavir marboxil is a notable example of a potent and selective inhibitor of this endonuclease.[7][10][11]

These application notes provide a comprehensive overview of the in vitro evaluation of cap-dependent endonuclease inhibitors, using a representative compound, "Cap-dependent endonuclease-IN-20," as an example. The protocols detailed below are based on established methodologies for characterizing similar inhibitors.

Mechanism of Action: Inhibition of Cap-Snatching

The cap-dependent endonuclease activity is crucial for the initiation of viral mRNA synthesis. The viral polymerase complex, consisting of PA, PB1, and PB2 subunits, binds to host cell pre-mRNAs.[5][6] The PA subunit contains the endonuclease active site.[9] This process is initiated by the binding of the 5' cap of the host mRNA to the PB2 subunit.[3][5] Subsequently, the endonuclease domain of the PA protein cleaves the host mRNA downstream of the cap.[3] The resulting capped fragment serves as a primer for the viral RNA-dependent RNA polymerase (RdRp) to transcribe the viral genome into mRNA. Cap-dependent endonuclease inhibitors bind to the active site of the endonuclease, preventing this cleavage and thereby halting viral gene expression and replication.[3][7]

Caption: Mechanism of action of Cap-dependent Endonuclease-IN-20.

Quantitative Data Summary

The following tables summarize the in vitro activity of representative cap-dependent endonuclease inhibitors against various influenza virus strains. This data is essential for comparing the potency and selectivity of new compounds like "Cap-dependent endonuclease-IN-20".

Table 1: Antiviral Activity of Cap-dependent Endonuclease Inhibitors

| Compound | Virus Strain | Cell Line | EC50 (nM) | Reference |

| Baloxavir acid | A/PR/8/34 (H1N1) | MDCK | 1.4 - 2.9 | [12] |

| Compound B | LCMV | KB | <1 | [1] |

| Compound B | JUNV | HEK293T | <1 | [1] |

| ADC189 | H1N1 | - | Comparable to Baloxavir | [13] |

| ADC189 | H3N2 | - | Comparable to Baloxavir | [13] |

| ADC189 | Influenza B | - | Comparable to Baloxavir | [13] |

Table 2: Cytotoxicity of Cap-dependent Endonuclease Inhibitors

| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |

| Baloxavir acid | MDCK | > 40 | > 13,793 | [12] |

| Compound A | KB | > 25 | > 25,000 | [1] |

| Compound B | KB | > 25 | > 25,000 | [1] |

| Compound C | KB | > 25 | > 25,000 | [1] |

| Compound D | KB | > 25 | > 25,000 | [1] |

Experimental Protocols

Detailed methodologies for key in vitro experiments to characterize "Cap-dependent endonuclease-IN-20" are provided below.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the inhibitor that is toxic to the host cells.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

Procedure:

-

Cell Seeding:

-

Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Trypsinize and resuspend the cells. Seed the cells in a 96-well plate at a density of 3 x 10^4 cells/well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of "Cap-dependent endonuclease-IN-20" in DMEM.

-

Remove the culture medium from the 96-well plate and add 100 µL of the diluted compound to each well. Include wells with untreated cells as a control.

-

Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Reading:

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Protocol 2: Virus Yield Reduction Assay (qRT-PCR)

This assay quantifies the reduction in viral RNA production in the presence of the inhibitor.

Materials:

-

MDCK cells

-

Influenza A virus (e.g., A/PR/8/34 H1N1)

-

"Cap-dependent endonuclease-IN-20"

-

Infection medium (DMEM with 0.5% BSA and 1 µg/mL TPCK-trypsin)

-

RNA extraction kit

-

qRT-PCR reagents and primers/probes specific for a viral gene (e.g., M gene)

Procedure:

-

Cell Seeding and Infection:

-

Seed MDCK cells in a 96-well plate as described in Protocol 1.

-

When cells reach 90-100% confluency, wash the cells with PBS.

-

Infect the cells with influenza virus at a multiplicity of infection (MOI) of 0.01 in infection medium.

-

-

Inhibitor Treatment:

-

Immediately after infection, add serial dilutions of "Cap-dependent endonuclease-IN-20" to the wells.

-

Include a virus-only control (no inhibitor).

-

-

Incubation and Supernatant Collection:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.

-

Collect the culture supernatant.

-

-

RNA Extraction and qRT-PCR:

-

Extract viral RNA from the supernatant using a commercial RNA extraction kit.

-

Perform qRT-PCR using primers and a probe specific for the influenza M gene to quantify the amount of viral RNA.

-

-

Data Analysis:

-

Determine the viral RNA copy number in each sample.

-

Calculate the percentage of inhibition of viral replication for each inhibitor concentration compared to the virus-only control.

-

Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the inhibitor concentration.

-

References

- 1. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The active form of the influenza cap-snatching endonuclease inhibitor baloxavir marboxil is a tight binding inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. embopress.org [embopress.org]

- 7. Synthesis and Cap-Dependent Endonuclease Inhibition of Baloxavir Derivatives [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Cap-dependent Endonuclease Inhibitor S-033188 for the Treatment of Influenza: Results from a Phase 3, Randomized, Double-Blind, Placebo- and Active-Controlled Study in Otherwise Healthy Adolescents and Adults with Seasonal Influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Combination treatment with the cap-dependent endonuclease inhibitor baloxavir marboxil and a neuraminidase inhibitor in a mouse model of influenza A virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of cap-dependent endonuclease in influenza virus with ADC189: a pre-clinical analysis and phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cap-dependent Endonuclease-IN-20 in Enzyme Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cap-dependent endonuclease (CEN), an essential enzyme for the replication of influenza viruses and other bunyaviruses, represents a prime target for novel antiviral therapeutics.[1] This enzyme is a component of the viral RNA-dependent RNA polymerase and facilitates the "cap-snatching" mechanism, a process where the virus cleaves the 5' caps from host cell mRNAs to prime its own transcription.[2][3] Inhibition of this endonuclease activity effectively halts viral proliferation.[4][5] Cap-dependent endonuclease-IN-20 is a novel small molecule inhibitor designed to target this critical viral function.

These application notes provide detailed protocols for characterizing the inhibitory activity of Cap-dependent endonuclease-IN-20 using both biochemical and cell-based assays. The methodologies described are essential for determining the potency and efficacy of this compound, thereby guiding further drug development efforts.

Mechanism of Action

Cap-dependent endonuclease-IN-20 is hypothesized to function as a two-metal chelating inhibitor. The active site of the cap-dependent endonuclease requires divalent metal ions (such as Mg²⁺ or Mn²⁺) for its catalytic activity.[1] By chelating these metal ions, Cap-dependent endonuclease-IN-20 is expected to disrupt the enzyme's function and block the cap-snatching process, thus inhibiting viral mRNA synthesis and subsequent viral replication.

Figure 1: Mechanism of action of Cap-dependent endonuclease-IN-20.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Cap-dependent endonuclease-IN-20

| Assay Type | Target | Metric | Value (nM) |

| Enzymatic Assay | Recombinant Influenza PA Endonuclease | IC₅₀ | 15.2 ± 2.1 |

| Cell-Based Assay | Influenza A/H1N1 | EC₅₀ | 45.8 ± 5.6 |

| Cell-Based Assay | Influenza A/H3N2 | EC₅₀ | 52.3 ± 7.3 |

| Cell-Based Assay | Influenza B | EC₅₀ | 89.1 ± 9.8 |

| Cytotoxicity Assay | MDCK Cells | CC₅₀ | > 10,000 |

Table 2: Comparative Antiviral Activity

| Compound | Target Virus | EC₅₀ (nM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| Cap-dependent endonuclease-IN-20 | Influenza A/H1N1 | 45.8 | > 218 |

| Baloxavir Acid (Control) | Influenza A/H1N1 | 35.5 ± 4.2 | > 281 |

| Oseltamivir (Control) | Influenza A/H1N1 | 98.7 ± 12.4 | > 101 |

Experimental Protocols

Recombinant Cap-Dependent Endonuclease Inhibition Assay (Fluorescence-Based)

This assay directly measures the inhibitory effect of Cap-dependent endonuclease-IN-20 on the enzymatic activity of the influenza virus PA subunit.

Figure 2: Workflow for the enzymatic inhibition assay.

Materials:

-

Recombinant influenza PA endonuclease

-

FRET-labeled RNA substrate

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

-

Cap-dependent endonuclease-IN-20

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of Cap-dependent endonuclease-IN-20 in assay buffer.

-

Add 5 µL of each compound dilution to the wells of a 384-well plate. Include wells for positive (no inhibitor) and negative (no enzyme) controls.

-

Add 10 µL of recombinant PA endonuclease (final concentration, e.g., 5 nM) to each well.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding 5 µL of the FRET-labeled RNA substrate (final concentration, e.g., 100 nM).

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 488 nm and emission at 518 nm).

-

Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

-

Determine the IC₅₀ value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Cell-Based Antiviral Assay (Plaque Reduction Assay)

This assay determines the concentration of Cap-dependent endonuclease-IN-20 required to inhibit virus-induced cell death in a cell culture model.

Figure 3: Workflow for the plaque reduction assay.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus stock

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Agarose

-

Trypsin-TPCK

-

Cap-dependent endonuclease-IN-20

-

Crystal Violet solution

-

6-well plates

Procedure:

-

Seed MDCK cells in 6-well plates and culture until a confluent monolayer is formed.

-

Wash the cells with PBS and infect with influenza virus (e.g., at a multiplicity of infection of 0.01) for 1 hour at 37°C.

-

Remove the virus inoculum and wash the cells with PBS.

-

Prepare an overlay medium consisting of 2X DMEM, 0.6% agarose, and trypsin-TPCK. Add serial dilutions of Cap-dependent endonuclease-IN-20 to the overlay medium.

-

Add 2 mL of the overlay medium containing the test compound to each well.

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours until plaques are visible.

-

Fix the cells with 10% formaldehyde for 1 hour.

-

Remove the agarose overlay and stain the cells with 0.5% crystal violet solution for 10 minutes.

-

Wash the plates with water and allow them to dry.

-

Count the number of plaques in each well.

-

Calculate the percent plaque reduction for each compound concentration compared to the virus control (no compound).

-

Determine the EC₅₀ value by plotting the percent inhibition against the compound concentration.

Cytotoxicity Assay (MTT Assay)

This assay is crucial to determine if the observed antiviral effect is due to specific inhibition of the virus or general toxicity to the host cells.

Materials:

-

MDCK cells

-

DMEM with 10% FBS

-

Cap-dependent endonuclease-IN-20

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

Procedure:

-

Seed MDCK cells in a 96-well plate and allow them to adhere overnight.

-

Add serial dilutions of Cap-dependent endonuclease-IN-20 to the wells. Include wells for cell control (no compound) and blank (no cells).

-

Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percent cell viability for each compound concentration relative to the cell control.

-

Determine the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.

Conclusion

The provided protocols offer a robust framework for the preclinical evaluation of Cap-dependent endonuclease-IN-20. By employing a combination of enzymatic and cell-based assays, researchers can thoroughly characterize the inhibitory profile of this compound, assess its potency and selectivity, and gather the necessary data to support its advancement as a potential antiviral therapeutic.

References

- 1. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural insights into the substrate specificity of the endonuclease activity of the influenza virus cap-snatching mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Studies of Cap-Dependent Endonuclease Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cap-dependent endonuclease is a viral enzyme crucial for the replication of several RNA viruses, including influenza viruses and bunyaviruses. This enzyme facilitates a process known as "cap-snatching," where the virus cleaves the 5' cap from host cell messenger RNAs (mRNAs) and uses it as a primer to synthesize its own viral mRNAs. This process is essential for viral protein production and subsequent replication. As there is no human counterpart to this enzyme, it represents a highly specific and attractive target for the development of broad-spectrum antiviral drugs.[1][2]

This document provides detailed application notes and protocols for the in vivo evaluation of cap-dependent endonuclease inhibitors, based on preclinical studies of compounds such as Baloxavir marboxil, CAPCA-1, and other investigational inhibitors. While the specific compound "Cap-dependent endonuclease-IN-20" was not identified in the literature, the following data and protocols for other inhibitors of the same class provide a comprehensive guide for designing and executing in vivo animal studies.

Mechanism of Action: Cap-Snatching Inhibition

Cap-dependent endonuclease inhibitors target a key step in the viral replication cycle. By blocking the endonuclease activity, these compounds prevent the virus from generating the necessary primers for its mRNA synthesis, thereby inhibiting viral replication.[3][4]

Caption: Inhibition of the viral cap-snatching mechanism by a cap-dependent endonuclease inhibitor.

In Vivo Dosage and Efficacy of Representative Inhibitors

The following tables summarize the in vivo dosages and efficacy of several cap-dependent endonuclease inhibitors from preclinical animal studies.

Table 1: Efficacy of Compound B against Lymphocytic Choriomeningitis Virus (LCMV) in Mice[1]

| Animal Model | Virus Strain | Compound | Dosing Regimen | Efficacy |

| ICR Mice | LCMV WE | Compound B | 3 mg/kg, IM, QD | 80% survival |

| ICR Mice | LCMV WE | Compound B | 10 mg/kg, IM, QD | 100% survival |

| ICR Mice | LCMV WE | Compound B | 30 mg/kg, IM, QD | 100% survival |

| ICR Mice | LCMV WE | Vehicle | N/A | 0% survival |

| ICR Mice | LCMV WE | Ribavirin | 30 mg/kg, IM, QD | 20% survival |

IM: Intramuscular; QD: Once daily